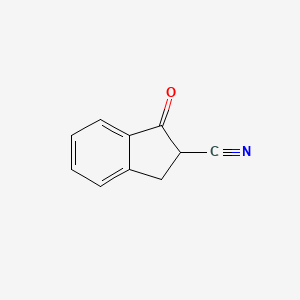

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Description

Contextualization within Indene (B144670) Derivatives and Organic Carbonitrile Chemistry

To appreciate the significance of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, one must first understand its constituent chemical families: indene derivatives and organic carbonitriles.

Indene Derivatives: The core of the molecule is an indanone scaffold, which is a reduced form of indene. Indene itself is a polycyclic aromatic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org The derivatives of indene, and particularly its saturated (indane) and ketone-containing (indanone) analogues, are considered "privileged structures" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.gov Indanones and their derivatives are found in a wide array of natural products and have been developed into therapeutics for various conditions, including Alzheimer's disease, cancer, and viral infections. nih.govresearchgate.netbeilstein-journals.org Their rigid, bicyclic structure provides a well-defined three-dimensional shape for interaction with enzymes and receptors. researchgate.net

Organic Carbonitrile Chemistry: The second key feature is the carbonitrile (or nitrile) group (–C≡N). This functional group is characterized by a carbon-nitrogen triple bond. The linear geometry and high polarity of the nitrile group impart unique reactivity. libretexts.org The nitrogen atom's electronegativity makes the attached carbon atom electrophilic, rendering it susceptible to attack by nucleophiles. libretexts.org Nitriles are crucial intermediates in organic synthesis, as they can be transformed into a variety of other functional groups, including carboxylic acids, primary amines, and ketones. byjus.combritannica.com This versatility makes them invaluable building blocks for constructing more complex molecules. researchgate.net

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile thus emerges as a bifunctional compound, combining the biologically relevant indanone framework with the synthetically versatile carbonitrile group. This duality allows it to serve as both a potential pharmacophore and a flexible intermediate for further chemical elaboration.

Historical Development and Evolution of Related Indenone Scaffolds

The study of indenone and indanone scaffolds has a rich history, with synthetic methods evolving significantly over the past century. The first documented synthesis of the parent 1-indanone (B140024) was reported in 1939, involving the cyclization of hydrocinnamic acid. researchgate.net This early work relied on classical methods like intramolecular Friedel-Crafts reactions, which involve the cyclization of precursors such as arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgresearchgate.net These acid-catalyzed cyclizations have remained a foundational strategy for constructing the five-membered ring of the indanone system. researchgate.net

Over the decades, the synthetic toolkit for creating these scaffolds has expanded dramatically. Significant advancements include:

The Nazarov Cyclization: This reaction, involving the acid-catalyzed electrocyclic ring closure of divinyl ketones, has become a commonly used method for preparing indanones. beilstein-journals.org

Palladium-Catalyzed Carbonylative Cyclization: Modern organometallic chemistry has introduced powerful new methods. For instance, unsaturated aryl iodides can be converted to indanones in the presence of a palladium catalyst and carbon monoxide. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the asymmetric intramolecular 1,4-addition of chalcone (B49325) derivatives to produce chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Rhodium has also been used in carbonylative cyclizations of alkynes with arylboronic acids to yield indenone derivatives. organic-chemistry.orgresearchgate.net

Gold and Iron-Catalyzed Cyclizations: Other transition metals have also proven effective. Gold catalysts can facilitate the cyclization of 2-alkynylaldehyde acetals, while iron can promote tandem alkylation/cyclization of ynones to form 2-alkylated indenones. organic-chemistry.org

This evolution from harsh, classical conditions to sophisticated, metal-catalyzed transformations has enabled chemists to synthesize a vast library of substituted indenone and indanone derivatives with greater efficiency, control, and structural diversity. rsc.orgbohrium.com

Significance and Academic Research Rationale for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

The academic and industrial interest in 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile stems from its potential as a versatile building block for creating molecules with significant biological activity or material properties. The indanone core is a well-established pharmacophore with demonstrated anti-inflammatory, anticancer, antiviral, and neuroprotective activities. nih.govbeilstein-journals.orgresearchgate.net The addition of a carbonitrile group at the 2-position further enhances its value for several reasons:

Synthetic Handle: The nitrile group serves as a key "handle" for synthetic diversification. Its conversion to other functional groups allows for the systematic modification of the molecule's structure to optimize its biological activity or physical properties.

Bioisosteric Replacement: In drug design, a nitrile group is sometimes used as a bioisostere for a carbonyl group or a hydroxyl group, allowing for the fine-tuning of a molecule's properties, such as its metabolic stability or binding affinity.

The combination of the indanone scaffold and the reactive nitrile group makes this compound a prime candidate for inclusion in compound libraries for high-throughput screening and for the targeted synthesis of novel drug candidates and functional materials. researchgate.netontosight.ainih.gov

Current Research Landscape and Identified Knowledge Gaps

Current research on functionalized indanones is vibrant, with a strong focus on developing novel synthetic methodologies and exploring their applications in medicinal chemistry and materials science. researchgate.netrsc.orgmdpi.com Many studies utilize 1-indanones as key intermediates for the construction of more complex fused-ring systems and spirocyclic frameworks. nih.govrsc.org

However, a review of the available literature reveals a notable knowledge gap specifically concerning the 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile isomer. While its positional isomers, such as 4-cyano-1-indanone and 5-cyano-1-indanone, are commercially available and appear in various chemical catalogs and databases, the 2-cyano derivative is less frequently documented. nih.govnj-finechem.comcynorlaboratories.comechemi.comchemicalbook.comindiamart.com

This relative scarcity of information suggests several areas for future research:

Synthesis: There is a need for the development of efficient and selective synthetic routes specifically targeting the 2-carbonitrile isomer. Direct cyanation of 1-indanone often leads to mixtures or reaction at other positions, highlighting the need for more sophisticated strategies.

Reactivity: A thorough exploration of the reactivity of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is warranted. Understanding how the ketone and nitrile functionalities influence each other's reactivity could unlock novel synthetic transformations.

Biological Profiling: A systematic evaluation of the biological activities of this specific isomer is largely absent from the public domain. Given the established pharmacological importance of the indanone scaffold, profiling this compound against various biological targets (e.g., enzymes, receptors) could reveal novel therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | uni.lu |

| Molecular Weight | 157.17 g/mol | N/A |

| Monoisotopic Mass | 157.05276 Da | uni.lu |

| InChIKey | FUKLRRTYUZRVBS-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.7 | uni.lu |

| Predicted Hydrogen Bond Donors | 0 | N/A |

| Predicted Hydrogen Bond Acceptors | 2 | N/A |

| Predicted Rotatable Bond Count | 1 | N/A |

Note: Most properties are computationally predicted as extensive experimental data for this specific isomer is not widely available.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroindene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKLRRTYUZRVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28873-87-2 | |

| Record name | 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Oxo 2,3 Dihydro 1h Indene 2 Carbonitrile and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Indene (B144670) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. amazonaws.com For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, two primary strategic disconnections guide the synthetic approach.

The most common disconnection strategy involves breaking the C4-C9 aromatic-aliphatic bond of the indanone core. This leads back to a 3-arylpropanoic acid or a derivative thereof. The forward reaction corresponding to this disconnection is an intramolecular Friedel-Crafts acylation, a robust and widely used method for forming the five-membered ring. nih.gov

A second key disconnection is at the C2-CN bond. This suggests a synthetic route where the 1-indanone (B140024) core is first constructed, followed by the introduction of the nitrile group at the α-position to the carbonyl. This approach allows for the late-stage functionalization of a common intermediate, providing flexibility in the synthesis of various 2-substituted indanones.

These two disconnections are not mutually exclusive and can be combined in various strategies. For instance, a precursor already containing a nitrile group or a suitable precursor functional group can be cyclized, incorporating the cyano group from the start.

Established and Novel Approaches to the 1-Indanone Moiety

The construction of the 1-indanone scaffold is a well-explored area of organic synthesis, with numerous methods developed over the years. These range from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed processes.

The intramolecular Friedel-Crafts acylation is the most prevalent method for synthesizing 1-indanones. nih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acid chloride derivatives. A variety of acidic catalysts can be employed to promote this transformation.

Historically, strong protic acids like sulfuric acid or polyphosphoric acid (PPA) were used. nih.govresearchgate.net Lewis acids, particularly aluminum chloride (AlCl₃), are also highly effective, especially when starting from 3-arylpropionyl chlorides. nih.gov The first synthesis of the parent 1-indanone involved the cyclization of hydrocinnamic acid. nih.govresearchgate.net More recently, milder and more efficient catalysts have been developed. For example, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to generate the acyl chloride in situ from the carboxylic acid and as a catalyst for the Friedel-Crafts cyclization. researchgate.net Metal triflates, such as terbium triflate (Tb(OTf)₃), have also been successfully used to catalyze the cyclization of 3-arylpropionic acids at high temperatures. researchgate.net

An alternative approach utilizes Meldrum's acid derivatives. These substrates can undergo intramolecular Friedel-Crafts acylation under catalytic conditions, providing an efficient route to 2-substituted 1-indanones. orgsyn.org

| Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylpropionic acid chloride | AlCl₃ | Benzene (B151609) | 90 | nih.gov |

| 3-Arylpropionic acids | NbCl₅ | Room Temperature | Good yields | researchgate.net |

| 3-Arylpropionic acids | Tb(OTf)₃ | 250 °C | Up to 74 | researchgate.net |

| Substituted Benzoic Acids + Ethylene | AlCl₃ | One-pot | Not specified | nih.gov |

| Benzyl Meldrum's acid derivatives | Metal triflates | Not specified | Not specified | orgsyn.org |

Beyond Friedel-Crafts reactions, other ring-closing strategies have been developed for the synthesis of dihydroindene and 1-indanone systems. These methods often offer alternative pathways that avoid harsh acidic conditions and may provide better control over substitution patterns.

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a powerful method for constructing the indanone ring. organic-chemistry.org This approach involves the insertion of carbon monoxide and subsequent intramolecular cyclization. Another modern technique is ring-closing metathesis (RCM), which has become a cornerstone of cyclic compound synthesis. While more commonly used for larger rings, RCM can be applied to prepare dihydroindene systems from appropriate diene precursors. nih.govrsc.org

The Nazarov cyclization, an electrocyclic ring closure of divinyl ketones, can also be employed to synthesize indanone derivatives. researchgate.net Furthermore, radical-mediated cyclizations have emerged as a novel approach. For instance, a copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed, which proceeds through a radical-triggered cyclization to form trifluoromethylated 1-indanones. frontiersin.org

| Methodology | Key Features | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Palladium-Catalyzed Carbonylative Cyclization | Forms ring via CO insertion | Palladium complexes | organic-chemistry.org |

| Nazarov Cyclization | Electrocyclic closure of divinyl ketones | Lewis or Brønsted acids | researchgate.net |

| Radical-Triggered Cyclization | Forms ring via radical cascade | Cu(OTf)₂ / Togni's reagent | frontiersin.org |

| Heck-Aldol Cascade | One-pot olefination and annulation | Pd(OAc)₂-dppp | liv.ac.uk |

Introduction and Functionalization of the Carbonitrile Group at Position 2

The introduction of a carbonitrile group at the C2 position of the 1-indanone ring is a key step in the synthesis of the target molecule. This can be achieved either by direct cyanation of a pre-formed indanone or by constructing the ring from a synthon that already contains the nitrile moiety.

The direct α-cyanation of ketones is a common method for introducing a nitrile group adjacent to a carbonyl. This transformation typically involves the reaction of an enolate or enol equivalent with an electrophilic cyanide source. wikipedia.org For 1-indanone, treatment with a base to form the enolate, followed by quenching with a cyanating agent like tosyl cyanide or cyanogen (B1215507) bromide, can yield the desired 2-carbonitrile product.

A widely used and effective cyanating agent is trimethylsilyl (B98337) cyanide (TMSCN). In the presence of a catalytic amount of a Lewis acid or a cyanide salt, TMSCN can add to the carbonyl to form a cyanohydrin, or under different conditions, can be used to cyanate (B1221674) the α-position. frontiersin.org The cyanohydrin reaction itself, involving the addition of cyanide to the carbonyl group, is a fundamental transformation for aldehydes and ketones. wikipedia.org

An alternative and often highly efficient strategy is to incorporate the nitrile group into the molecular framework before the ring-closing step. This approach avoids potential side reactions associated with the direct α-cyanation of an enolizable ketone.

One such method involves the cyclization of 3-arylpropanonitriles. For example, 3-(2-iodoaryl)propanonitriles can undergo intramolecular cyclization to afford 1-indanones. nih.gov A more direct precursor would be a substituted 3-phenyl-2-cyanopropanoic acid derivative, which upon intramolecular Friedel-Crafts type cyclization, would directly yield the 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile scaffold. Another documented route involves the cyclization of 3-phenylnaphthalene-2-carbonitrile (B13787012) in the presence of polyphosphoric acid to yield a fluorenone derivative, demonstrating the principle of cyclizing nitrile-bearing aromatic precursors to form cyclic ketones. nih.gov The Michael addition of malononitrile (B47326) to a 2-benzylidene-1-indanone (B110557), followed by subsequent transformations, also represents a pathway starting from a nitrile-bearing synthon to create complex indanone structures. researchgate.net

Stereoselective Synthesis of Chiral 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Derivatives

The synthesis of chiral molecules, or enantiomers, is of paramount importance in fields such as medicinal chemistry, where the specific stereochemistry of a compound can dictate its biological activity. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the formation of a mixture of enantiomers or diastereomers.

Asymmetric Catalysis in Indenone Systems (e.g., organocatalysis, metal catalysis)

Asymmetric catalysis is a powerful tool for the construction of chiral molecules, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Both metal complexes and small organic molecules have proven effective as catalysts in the synthesis of chiral indenone systems.

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. In the context of synthesizing chiral cyclic structures, chiral Brønsted bases have been explored. For instance, while not directly for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, the principles have been applied to create related complex heterocyclic systems. Chiral organic bases can promote reactions that lead to enantioenriched spirooxindoles, achieving moderate but promising enantioselectivity (30%–58% enantiomeric excess). nih.gov This approach opens a pathway for the asymmetric construction of complex molecular skeletons under mild and operationally simple conditions. nih.gov

Metal catalysis frequently employs transition metals coordinated to chiral ligands. These complexes can create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other. Transition metal-catalyzed carbocyclization reactions are particularly effective for assembling complex cyclic scaffolds stereoselectively. nih.govrsc.org Metal-catalyzed cycloadditions, such as the Pauson-Khand reaction which uses a cobalt-alkyne complex, provide a convergent approach to building cyclopentenones, a core structure related to indenones. nih.gov These methods are distinguished by their efficiency in forming multiple carbon-carbon bonds in a single, atom-economical step. nih.gov The choice of metal and the design of the chiral ligand are crucial for achieving high levels of stereocontrol.

Table 1: Examples of Asymmetric Catalysis in Related Cyclic Systems This table is representative of the catalytic approaches discussed.

| Catalyst Type | Catalyst Example | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Brønsted Base | Asymmetric Spirocyclization | Metal-free approach, mild conditions. | nih.gov |

| Metal Catalysis | Transition Metal with Chiral Ligands | Carbocyclization | High efficiency and atom economy in forming C-C bonds. | nih.govrsc.org |

Diastereoselective Approaches to Dihydroindene Stereocenters

When a molecule already contains one or more stereocenters, diastereoselective reactions can be used to introduce new stereocenters with a specific orientation relative to the existing ones. This substrate-controlled approach is fundamental to building complex molecules with multiple defined stereocenters.

One effective strategy involves electrophilic cyclization. In this method, a highly regio- and stereoselective synthesis of indene derivatives can be achieved. nih.gov The reaction proceeds by activating a part of the molecule, which then attacks another part of the same molecule to form the ring system. The stereochemistry of the starting material directs the pathway of the cyclization, resulting in a product with a specific arrangement of atoms at the newly formed stereocenters. Such methods are crucial for synthesizing complex natural products and pharmaceuticals where the precise three-dimensional structure is critical.

Green Chemistry Principles and Sustainable Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This philosophy is increasingly guiding the development of new synthetic methods, emphasizing sustainability, efficiency, and environmental benignity.

Solvent-Free and Reduced-Solvent Reaction Conditions

A significant portion of chemical waste comes from the use of organic solvents. acs.org Therefore, developing reactions that can proceed without a solvent or in a reduced amount of solvent is a key goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a powerful alternative to traditional solvent-based methods.

A mechanochemical, solvent-free synthesis of indenones has been successfully developed. acs.orgnih.govacs.org This process involves the cyclization of aromatic carboxylic acids and alkynes induced by triflic anhydride (B1165640) (Tf₂O) at room temperature. acs.orgnih.govacs.org The reaction is highly efficient, with yields reaching up to 90%, and is scalable, providing a sustainable and facile route to a variety of indenone derivatives. acs.org

Table 2: Solvent-Free Mechanochemical Synthesis of Indenones

| Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Tf₂O-induced Cyclization | Mechanochemical Ball-Milling, Room Temperature | Solvent-free, mild conditions, high efficiency, scalable. | acs.orgnih.govacs.org |

Implementation of Renewable Feedstocks and Biodegradable Reagents

The chemical industry has historically relied on fossil fuels as the primary source of raw materials. A core principle of green chemistry is the use of renewable rather than depleting feedstocks. heraeus-precious-metals.com Biomass, which includes materials derived from plants like wood, crops, and agricultural waste, represents a vast and sustainable source of carbon. researchgate.net

Lignin, a major component of wood, is the largest renewable source of aromatic compounds on Earth. rsc.org These aromatic building blocks are the foundational structures for molecules like indenones. Research has demonstrated the feasibility of synthesizing complex molecules from biomass-derived starting materials. For example, an indanone derivative has been synthesized starting from 2,6-dihydroxybenzoic acid, which is derivable from plants. rsc.org By utilizing so-called "xylochemicals" (chemicals derived from wood), chemists can construct complex carbon scaffolds from entirely renewable sources, reducing the reliance on petrochemicals. rsc.org

Heterogeneous and Homogeneous Catalysis for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comjk-sci.com Catalytic reactions are inherently superior in terms of atom economy because the catalyst is not consumed and fewer byproducts are generated compared to stoichiometric reactions. jk-sci.com

Both homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) catalysis can significantly improve atom economy. For instance, a metal-free method for the synthesis of indanones utilizes L-proline, an environmentally benign organocatalyst. rsc.orgresearchgate.net This avoids the use of expensive and potentially toxic heavy metals while proceeding with good to excellent yields. rsc.orgresearchgate.net

Furthermore, transition-metal-catalyzed reactions, such as the carbocyclizations discussed earlier, are excellent examples of atom-economical processes. researchgate.net They often involve addition reactions where multiple components are combined into a single product, maximizing the incorporation of atoms from the starting materials and minimizing waste. jk-sci.com

Emerging Trends in Organic Synthesis Applied to Indene Carbonitriles

The synthesis of complex molecules such as 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile and its analogs is continuously evolving, driven by the need for more efficient, sustainable, and versatile chemical transformations. Modern synthetic strategies are moving beyond traditional methods to embrace innovative technologies that offer greater control, higher yields, and access to novel chemical space. These emerging trends, including C-H activation, flow chemistry, and electro- and photocatalysis, represent the forefront of organic synthesis and hold significant promise for the streamlined production of indene carbonitriles.

C-H Activation and Cross-Coupling Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in organic synthesis, offering a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials. researchgate.netnih.gov In the context of indanone and indene synthesis, C-H activation strategies, particularly those catalyzed by transition metals like palladium, rhodium, and cobalt, have enabled novel and efficient routes to these valuable scaffolds. acs.orgorganic-chemistry.orgnih.gov

Recent research has demonstrated the utility of directing groups to achieve site-selective C-H activation. For instance, a ketone-directed ortho-C-H activation of aromatic systems has been developed using a Cp*Co(III) catalyst, leading to the synthesis of indene derivatives through a cascade reaction involving subsequent aldol (B89426) condensation. nih.gov Similarly, Rh(III)-catalyzed C-H activation of α-ammonium acetophenones has been shown to produce benzocyclopentanones (indanones) when coupled with α-diazo esters. organic-chemistry.org These methods streamline the construction of the indanone core, a key structural feature of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Cross-coupling reactions, a cornerstone of modern C-C bond formation, have also been extensively applied in the synthesis of indene derivatives. mdpi.comcem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, are powerful tools for introducing aryl or other substituents onto the indene framework. cem.commdpi-res.com For example, the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives proceeds via C-H activation of the aldehyde group to directly form the indanone skeleton under mild conditions. acs.org While direct C-H cyanation of an indanone precursor at the C2 position remains a specific challenge, the principles established by these advanced methodologies pave the way for future developments in the targeted synthesis of 2-carbonitrile derivatives.

| Methodology | Catalyst/Reagent Example | Bond Formed/Transformation | Relevance to Indene Carbonitrile Synthesis |

|---|---|---|---|

| Directed C-H Activation | Cp*Co(CO)I2 | Aryl C-H / C-C | Construction of the core indene/indanone skeleton. nih.gov |

| Palladium-Catalyzed Annulation | Palladium Acetate | Aldehyde C-H / C-C | Direct formation of the indanone ring system. acs.org |

| Rhodium-Catalyzed C-H Activation | Rh(III) complexes | Aryl C-H / C-C | Synthesis of substituted indanone derivatives. organic-chemistry.org |

| Suzuki Cross-Coupling | Palladium catalysts | C-C | Functionalization of the indene aromatic ring. mdpi.commdpi-res.com |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical manufacturing, offering significant advantages in safety, efficiency, scalability, and process control over traditional batch methods. nih.govevonik.comscispace.com By conducting reactions in a continuously flowing stream through a network of tubes, loops, or microreactors, flow systems enable precise control over parameters such as temperature, pressure, and reaction time. uc.ptzenodo.org

The synthesis of cyclic ketones and related pharmaceutical intermediates has been successfully adapted to continuous flow processes. acs.org These systems are particularly advantageous for managing highly exothermic or hazardous reactions, as the small reactor volume and high surface-area-to-volume ratio allow for superior heat transfer and mixing, minimizing risks. nih.govacs.org For the production of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, flow chemistry could be implemented for several key steps. For instance, Friedel-Crafts acylation, a common method for forming the indanone ring, can be performed more safely and efficiently in a flow reactor. nih.govacs.org

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification steps. scispace.com This approach significantly reduces waste and production time. The integration of in-line purification and analysis techniques further enhances process efficiency and control. uc.pt The application of continuous processing to the synthesis of indene carbonitriles could lead to more sustainable and cost-effective manufacturing, particularly at an industrial scale. evonik.com

| Advantage of Flow Chemistry | Description | Potential Application in Indene Carbonitrile Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat transfer minimize risks of thermal runaways. nih.gov | Control of exothermic steps like Friedel-Crafts acylation. |

| Improved Efficiency & Yield | Precise control over reaction parameters leads to fewer byproducts and higher purity. acs.org | Optimization of cyanation or cyclization steps. |

| Scalability | Production is scaled by running the system for longer periods, avoiding the challenges of scaling up batch reactors. scispace.com | Seamless transition from laboratory to industrial-scale production. |

| Process Automation | Enables automated, multi-step synthesis without manual handling of intermediates. uc.pt | Telescoping the cyclization and cyanation steps into a single continuous process. |

Photocatalysis and Electrocatalysis in Indene Derivatization

Photocatalysis and electrocatalysis are rapidly advancing fields that utilize light and electricity, respectively, to drive chemical reactions under mild conditions. These sustainable methodologies offer unique reactivity pathways for the synthesis and functionalization of organic molecules, including indene derivatives and nitriles. manchester.ac.ukmdpi.com

Visible-light photoredox catalysis has proven to be a powerful tool for the synthesis of nitriles. organic-chemistry.orgresearchgate.net These reactions often proceed via radical mechanisms, enabling transformations that are difficult to achieve with traditional methods. For example, photoredox-mediated approaches can generate nitrile oxides from stable precursors like hydroxyimino acids for use in cycloadditions. rsc.orgrsc.org While this specific reaction builds a different heterocyclic system, the underlying principle of generating reactive nitrile-containing species under mild, light-driven conditions is highly relevant. Photocatalytic methods could be envisioned for the direct introduction of a nitrile group onto a pre-formed indanone scaffold or for the derivatization of the indene ring.

Electrocatalysis provides another green alternative for chemical synthesis, using electrical current to generate reactive intermediates. mdpi.com Electrochemical methods have been employed for the difunctionalization of alkenes, including the bromofunctionalization of indene in a flow reactor. mdpi.comresearchgate.net This demonstrates the potential for electrochemistry to selectively modify the double bond in indene precursors. Such strategies could be adapted to introduce a nitrile group or a precursor functional group that can be readily converted to a nitrile. The combination of electrochemistry with flow processing offers a particularly powerful platform for the safe, efficient, and scalable derivatization of indene systems. researchgate.net

Spectroscopic Characterization and Comprehensive Structural Elucidation of 1 Oxo 2,3 Dihydro 1h Indene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The structure of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile contains seven protons in distinct chemical environments: four on the aromatic ring and three on the five-membered aliphatic ring.

The four aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.4 and 7.9 ppm, due to the deshielding effect of the benzene (B151609) ring current and the electron-withdrawing nature of the conjugated ketone. The proton ortho to the carbonyl group (H-7) is anticipated to be the most deshielded. The protons on the aliphatic portion of the molecule include a single methine proton at the C-2 position and two diastereotopic protons of the methylene (B1212753) group at the C-3 position. The methine proton (H-2) is flanked by both the carbonyl and nitrile groups, leading to a significant downfield shift, expected to appear as a triplet. The benzylic methylene protons (H-3a and H-3b) are chemically non-equivalent and are expected to couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in complex multiplets, likely two distinct doublet of doublets.

Table 1: Predicted ¹H NMR Data for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.85 | d | 7.8 |

| H-5 | 7.68 | t | 7.5 |

| H-4 | 7.55 | d | 7.7 |

| H-6 | 7.42 | t | 7.6 |

| H-2 | 3.85 | t | 8.5 |

| H-3a | 3.50 | dd | 17.5, 8.5 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, ten distinct carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon (C-1) of the ketone, typically appearing around 195-205 ppm. libretexts.org The carbon of the nitrile group (C≡N) is expected in the 115-120 ppm range. ucl.ac.uk The six aromatic carbons will resonate between 125 and 155 ppm, with the two quaternary carbons (C-3a, C-7a) appearing within this range, distinguishable by their lack of a signal in a DEPT-135 experiment. The aliphatic carbons, C-2 and C-3, are shielded relative to the aromatic carbons. The methine carbon (C-2), being alpha to both the carbonyl and nitrile, will be found further downfield than the methylene carbon (C-3). A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would confirm these assignments, showing a positive signal for the methine carbon, a negative signal for the methylene carbon, and no signals for the quaternary and carbonyl carbons.

Table 2: Predicted ¹³C NMR Data for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C-1 | 201.5 | C |

| C-7a | 152.8 | C |

| C-3a | 136.2 | C |

| C-5 | 135.5 | CH |

| C-7 | 128.9 | CH |

| C-4 | 127.4 | CH |

| C-6 | 125.1 | CH |

| C≡N | 117.3 | C |

| C-3 | 38.4 | CH₂ |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a COSY spectrum would display a cross-peak between the methine proton (H-2) and the two methylene protons (H-3a and H-3b), confirming their vicinal relationship. Correlations between the adjacent aromatic protons would also be observed, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org It would show cross-peaks connecting the signal for H-2 to C-2, H-3a/H-3b to C-3, and each aromatic proton to its corresponding aromatic carbon, thus linking the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are coupled through bonds. It can be used to confirm stereochemical assignments, although in this relatively rigid structure, its primary use would be to support assignments by showing spatial proximity, for instance, between H-2 and the benzylic H-3 protons.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is expected to show several characteristic absorption bands.

The most prominent features would be the strong, sharp stretching vibrations for the ketone and nitrile groups. The ketone carbonyl (C=O) in a five-membered ring conjugated with an aromatic system is expected to absorb in the range of 1715-1725 cm⁻¹. orgchemboulder.com The nitrile (C≡N) group gives rise to a sharp, medium-intensity absorption around 2240-2260 cm⁻¹. ucla.edu Other significant absorptions include those for the aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Predicted IR Absorption Data for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3080-3020 | Medium-Weak | C-H Stretch | Aromatic |

| 2960-2850 | Medium-Weak | C-H Stretch | Aliphatic (CH, CH₂) |

| 2255 | Medium, Sharp | C≡N Stretch | Nitrile |

| 1720 | Strong, Sharp | C=O Stretch | Ketone (conjugated, 5-membered ring) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can offer structural clues based on its fragmentation pattern upon ionization. chemguide.co.uk The molecular ion peak (M⁺·) for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.17 g/mol ).

The fragmentation of cyclic ketones is often characterized by alpha-cleavage and the loss of neutral molecules like carbon monoxide (CO). miamioh.eduyoutube.com A primary fragmentation pathway for this compound would involve the loss of CO (28 Da) from the molecular ion to yield a fragment at m/z 129. Another plausible fragmentation is the cleavage of the C-C bonds adjacent to the carbonyl group. The loss of a hydrogen cyanide radical (·HCN, 27 Da) or a cyano radical (·CN, 26 Da) could also occur, leading to fragments at m/z 130 and 131, respectively. The stability of the aromatic ring suggests that a fragment corresponding to a tropylium-like ion or other aromatic structures would be observed.

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the ion. For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, the molecular formula is C₁₀H₇NO. The calculated exact mass for this formula is 157.0528 Da. An HRMS measurement confirming this exact mass for the molecular ion would provide definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile |

| Carbon Monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, the presence of chromophores, which are parts of the molecule that absorb light, allows for a detailed study of its electronic structure. The primary chromophores in this molecule are the carbonyl group (C=O), the carbon-carbon double bonds of the benzene ring, and the nitrile group (C≡N), which together form a conjugated system.

The UV-Vis spectrum of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is expected to exhibit absorption bands corresponding to two main types of electronic transitions: π → π* and n → π. shu.ac.ukelte.hu The π → π transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the α,β-unsaturated ketone. hnue.edu.vn The n → π* transitions are generally of lower intensity and involve the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com

The conjugation between the benzene ring and the carbonyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to non-conjugated systems. This is because conjugation delocalizes the π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn

While specific experimental data for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is not extensively reported, data from structurally similar compounds can provide insight. For instance, a related compound, 2-cyano-1,2,3-trihydroxy-2H indene (B144670), exhibits absorption maxima at 352 nm and 598 nm in a blue solution, indicating the presence of an extended chromophoric system. researchgate.net Based on the principles of UV-Vis spectroscopy and data for analogous β-ketonitriles and α,β-unsaturated ketones, a hypothetical but representative UV-Vis data table for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile in a common solvent like ethanol (B145695) is presented below.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M-1cm-1) | Associated Chromophore |

|---|---|---|---|

| π → π | ~245 | ~10,000 - 15,000 | Benzoyl group (conjugated system) |

| π → π | ~285 | ~1,000 - 2,000 | Benzoyl group (conjugated system) |

| n → π* | ~320 | ~50 - 100 | Carbonyl group |

The intense absorption band around 245 nm would be characteristic of the π → π* transition within the conjugated aromatic ketone system. A second, less intense π → π* band might appear around 285 nm. The weak absorption band at a longer wavelength, approximately 320 nm, would be attributable to the forbidden n → π* transition of the carbonyl group. masterorganicchemistry.com The precise positions and intensities of these bands can be influenced by the solvent polarity.

Application of Combined Spectroscopic Data for Structure Confirmation

To unambiguously confirm the molecular structure of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a combination of spectroscopic techniques is essential. numberanalytics.com Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) each provide complementary pieces of information that, when integrated, create a complete structural picture. karary.edu.sd

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, the IR spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, the C=O stretch of the conjugated ketone, C-H stretches of the aromatic ring, and C-H stretches of the aliphatic CH₂ and CH groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton at the 2-position, and the methylene protons of the five-membered ring. The splitting patterns (multiplicity) of these signals would help to establish the connectivity between adjacent protons.

¹³C NMR: This provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would display characteristic signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the indanone framework.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula (C₁₀H₇NO). The fragmentation pattern would show characteristic losses of small molecules or radicals (e.g., CO, HCN), which would further support the proposed structure.

The following table summarizes the expected key spectroscopic data for the comprehensive structural elucidation of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

| Spectroscopic Technique | Expected Key Data/Signals | Structural Interpretation |

|---|---|---|

| IR Spectroscopy | ~2250 cm-1 (medium) ~1705 cm-1 (strong) ~3100-3000 cm-1 (medium) ~1600, 1475 cm-1 (medium) | C≡N stretch (nitrile) C=O stretch (conjugated ketone) Aromatic C-H stretch Aromatic C=C stretch |

| ¹H NMR Spectroscopy | δ 7.3-7.8 ppm (multiplet, 4H) δ 3.8-4.0 ppm (triplet, 1H) δ 3.2-3.5 ppm (multiplet, 2H) | Aromatic protons Methine proton (H-2) Methylene protons (H-3) |

| ¹³C NMR Spectroscopy | δ ~195 ppm δ ~117 ppm δ ~125-155 ppm δ ~45 ppm δ ~35 ppm | Carbonyl carbon (C=O) Nitrile carbon (C≡N) Aromatic carbons Methine carbon (C-2) Methylene carbon (C-3) |

| Mass Spectrometry (EI) | m/z = 157 (M⁺) m/z = 129 (M-CO) m/z = 130 (M-HCN) | Molecular ion Loss of carbon monoxide Loss of hydrogen cyanide |

Computational Chemistry and Theoretical Studies on 1 Oxo 2,3 Dihydro 1h Indene 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of various molecular properties that are crucial for predicting reactivity and stability. nih.govnih.gov For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, DFT calculations can elucidate its fundamental electronic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. wikipedia.org It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital most willing to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the most capable of accepting electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are widely used to compute the energies of these orbitals and the corresponding energy gap for molecules like 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile. nih.gov These calculations would reveal the spatial distribution of the HOMO and LUMO across the indanone framework, highlighting the regions most susceptible to nucleophilic and electrophilic attack.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between LUMO and HOMO |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. uni-muenchen.de Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are prone to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, an MEP analysis would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, identifying them as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring, suggesting these are sites for potential nucleophilic interaction. researchgate.net This visual representation of reactivity complements the insights gained from FMO analysis.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations have become an indispensable tool for predicting and interpreting spectroscopic data. nih.govnih.gov By computing the optimized geometry and electronic properties of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, it is possible to simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. rsc.orgnrel.gov

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. While DFT methods tend to overestimate these frequencies, the application of a scaling factor provides excellent agreement with experimental data. nih.gov These calculations help in the assignment of complex vibrational modes in the experimental spectrum.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic shielding constants of ¹H and ¹³C nuclei. nih.govmdpi.com These theoretical values can be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental data is a powerful method for confirming molecular structure and assigning specific resonances. nih.govmdpi.com

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR: ν(C=O) | 1725 cm-1 | 1710 cm-1 |

| IR: ν(C≡N) | 2250 cm-1 | 2240 cm-1 |

| ¹³C NMR: δ(C=O) | 198.5 ppm | 197.2 ppm |

| ¹³C NMR: δ(C≡N) | 117.0 ppm | 116.1 ppm |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Supramolecular Interactions

While DFT calculations provide detailed information about the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of intermolecular interactions in condensed phases. nih.gov

Investigation of Intermolecular Forces and Crystal Packing

In the solid state, the arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π–π stacking. nih.govuzh.ch Understanding these interactions is crucial for predicting crystal morphology and physical properties.

Quantum-Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum-chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, providing a detailed understanding of reaction mechanisms. researchgate.netrsc.orgnih.gov These methods can locate and characterize stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

By calculating the energy barrier (activation energy) associated with a transition state, researchers can predict the feasibility and rate of a chemical reaction. nih.gov Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. researchgate.net For reactions involving 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, such as its synthesis or subsequent transformations, quantum-chemical calculations could be used to propose detailed, step-by-step mechanisms, identify key intermediates, and rationalize the observed product distributions. These computational approaches offer predictive power, guiding the design of new reactions and the optimization of existing synthetic methodologies. nih.govresearchgate.netchemrxiv.org

In silico Screening and Molecular Docking Methodologies for Putative Target Interaction Prediction (within an academic context, excluding specific biological outcomes)

In the realm of computational chemistry, in silico screening and molecular docking are pivotal methodologies for the preliminary assessment of how a small molecule, such as 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, might interact with macromolecular targets. These theoretical studies provide a rational, cost-effective approach to prioritize compounds for further investigation by predicting their binding affinity and mode to a protein's active site. This section outlines the procedural framework and theoretical underpinnings of these computational techniques as they would be applied to the specified compound, without delving into specific biological results.

The process commences with the preparation of both the small molecule (the ligand) and the macromolecular target (the receptor). The three-dimensional structure of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile would be constructed and optimized using computational chemistry software. This involves energy minimization to achieve a stable conformation, a critical step for ensuring the accuracy of subsequent docking calculations. Concurrently, a target protein's structure, typically obtained from a repository like the Protein Data Bank (PDB), is prepared. This preparation involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate atomic charges.

Virtual screening of a compound like 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile against a library of potential protein targets is a common initial step. This high-throughput computational method rapidly assesses the likelihood of a strong interaction between the ligand and a multitude of receptors. The screening is guided by scoring functions that estimate the binding energy, allowing for the ranking of potential targets.

Following the identification of a putative target, a more detailed molecular docking analysis is performed. This process computationally models the interaction between 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile and the binding site of the selected protein. The objective is to predict the preferred orientation of the ligand when bound to the receptor and to estimate the strength of the interaction, often expressed as a binding energy value.

A pertinent example of such computational investigation involves a study on a series of 68 indanedione and indanone derivatives, which share the core scaffold of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile. manipal.eduresearchgate.netnih.gov In this research, molecular docking was employed to investigate the binding of these compounds to a specific E3 ubiquitin ligase component. manipal.eduresearchgate.netnih.gov The methodologies utilized in such a study are representative of the approach that would be taken for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

The general workflow for such a molecular docking study is outlined in the table below:

| Step | Description | Software/Tools Example |

| 1. Ligand Preparation | Generation of the 3D structure of the ligand, assignment of atomic charges, and energy minimization to obtain a low-energy conformation. | ChemDraw, Avogadro, Gaussian |

| 2. Receptor Preparation | Retrieval of the 3D structure of the target protein from a database (e.g., PDB), removal of non-essential molecules, addition of hydrogen atoms, and assignment of partial charges. | UCSF Chimera, AutoDockTools |

| 3. Binding Site Identification | Definition of the active site or binding pocket on the receptor, often based on the location of a co-crystallized ligand or through computational prediction algorithms. | UCSF Chimera, MOE (Molecular Operating Environment) |

| 4. Molecular Docking | The ligand is placed in various orientations and conformations within the defined binding site, and a scoring function is used to evaluate the binding affinity for each pose. | AutoDock Vina, DockThor, GOLD |

| 5. Pose Analysis & Scoring | The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are examined. | PyMOL, Discovery Studio Visualizer |

| 6. Binding Energy Calculation | Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate a more accurate estimation of the binding free energy. manipal.eduresearchgate.netnih.gov | AMBER, GROMACS |

Following the initial docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic representation of the ligand-receptor interaction over time. manipal.eduresearchgate.netnih.gov MD simulations track the movements of atoms and molecules, offering insights into the stability of the predicted binding pose and the flexibility of the protein's active site.

The outcomes of these computational studies are typically presented as a combination of numerical data and visual representations. For instance, a table might summarize the predicted binding affinities and key interacting residues for a series of compounds.

| Compound | Docking Score (kcal/mol) | Interacting Residues (Example) | Hydrogen Bonds |

| 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | (Predicted Value) | (e.g., TYR 83, LYS 120) | (Number of H-bonds) |

| Reference Compound | (Known Value) | (e.g., SER 121, HIS 250) | (Number of H-bonds) |

It is crucial to emphasize that these in silico predictions are theoretical in nature and serve as a guide for experimental research. They provide valuable hypotheses about the potential interactions of a compound like 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, thereby streamlining the early stages of chemical and pharmacological research.

Investigation of Molecular Interactions and Recognition in in Vitro Systems

Enzyme-Ligand Interaction Studies using In Vitro Biochemical Assays

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. In vitro biochemical assays are employed to elucidate the nature and extent of these interactions, providing data on binding affinity and the mechanism of enzyme modulation. While direct studies on 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile are not extensively available in the public domain, research on structurally related indanone and indene (B144670) derivatives offers valuable insights into the potential enzyme-ligand interactions of this compound class.

Mechanistic Analysis of Enzyme Binding and Modulation

The inhibitory potential of compounds structurally related to 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile has been evaluated against several enzyme targets. For instance, a series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key enzyme in cancer progression. evotec.comscienceopen.compensoft.net In vitro assays demonstrated that these compounds exhibit inhibitory activity, with the most potent derivatives showing IC50 values in the low micromolar range. evotec.comscienceopen.compensoft.net

Molecular docking studies of these 2-hydroxy-1H-indene-1,3(2H)-dione derivatives suggest that their binding to FGFR1 involves a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. evotec.com For example, a notable interaction is the formation of hydrogen bonds with the amino acid residues Ala564 and Asp641. evotec.com Furthermore, hydrophobic interactions with residues such as Leu484, Val492, and Leu630, along with a pi-anion interaction with Asp641, contribute to the binding affinity. evotec.com This detailed interaction mapping provides a mechanistic hypothesis for the observed enzyme inhibition.

Similarly, other indanone derivatives have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic studies of the most active compounds revealed a mixed-type inhibition mechanism for both AChE and BChE. nih.gov This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that can be advantageous in therapeutic applications.

| Compound Series | Target Enzyme | Key Findings | Reported IC50 Values (µM) |

|---|---|---|---|

| 2-hydroxy-1H-indene-1,3(2H)-dione derivatives | FGFR1 | Hydrogen bonding with Ala564 and Asp641; Hydrophobic interactions. | 3.1 - 5.7 |

| Indanone-piperazine derivatives | AChE | Mixed-type inhibition. | 0.019 - 0.048 |

| Indanone-piperazine derivatives | BChE | Mixed-type inhibition. | 0.121 - 0.217 |

Receptor Binding and Ligand Recognition Studies using In Vitro Biophysical Techniques

Understanding how a ligand recognizes and binds to a receptor is crucial for predicting its biological effect. In vitro biophysical techniques are instrumental in characterizing these interactions. For the indene scaffold, studies on derivatives designed as Retinoic Acid Receptor α (RARα) agonists provide a valuable framework for understanding receptor binding. nih.govmdpi.commendeley.com

A series of novel indene-derived compounds were synthesized and evaluated for their binding affinity to RARα. nih.govmdpi.com The majority of these compounds demonstrated moderate binding activity in receptor binding assays. nih.govmdpi.com Notably, compounds that exhibited high binding affinity also showed potent antiproliferative activity in cell-based assays, highlighting the correlation between receptor engagement and cellular response. nih.govmdpi.com Structure-activity relationship (SAR) studies revealed that modifications to the indene core, such as the introduction of a ketone group at the 1-position, can be favorable for binding affinity. nih.gov

| Compound Series | Target Receptor | Key Findings | Reported Binding Affinity (IC50, nM) |

|---|---|---|---|

| Indene derivatives | RARα | Moderate to high binding affinity. Structure-activity relationships established. | 14.88 - 24.25 (for most potent compounds) |

Membrane Permeation and Interaction Studies with Model Biological Membranes (In Vitro Cell-Free Systems)

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and potential therapeutic efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, in vitro cell-free system used to predict the passive permeability of compounds. evotec.comcreative-bioarray.comtechnologynetworks.com This assay utilizes a lipid-infused artificial membrane to mimic the lipid bilayer of a cell. creative-bioarray.com

While specific PAMPA data for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is not publicly available, the methodology is well-suited for assessing its passive diffusion characteristics. In a typical PAMPA experiment, the compound of interest is added to a donor compartment, and its permeation across the artificial membrane into an acceptor compartment is quantified over time, often by LC-MS/MS. technologynetworks.com The assay can be performed at various pH values to simulate different physiological environments, such as the gastrointestinal tract. evotec.comtechnologynetworks.com Compounds are generally classified as having low or high permeability based on their permeability coefficient (Pe). creative-bioarray.com This information is valuable in the early stages of drug discovery to identify compounds that are likely to have poor absorption. technologynetworks.com

Protein-Ligand Binding Dynamics and Thermodynamic Profiling (In Vitro)

A comprehensive understanding of protein-ligand interactions requires the characterization of the thermodynamic forces that govern the binding process. Techniques such as Isothermal Titration Calorimetry (ITC) provide direct measurement of the key thermodynamic parameters: the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). nih.govresearchgate.net From these, the Gibbs free energy change (ΔG) can be calculated, which is a direct measure of the binding spontaneity.

Although specific thermodynamic data for the binding of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile to a protein target has not been reported, the principles of thermodynamic profiling are broadly applicable. The enthalpic contribution (ΔH) reflects the heat released or absorbed upon the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The entropic contribution (ΔS) is related to the change in the system's disorder, which includes contributions from the displacement of water molecules from the binding site and changes in the conformational freedom of the ligand and protein. whiterose.ac.uk A detailed thermodynamic profile can provide insights into the mechanism of binding and guide the rational design of molecules with improved affinity and specificity. nih.govresearchgate.net

| Thermodynamic Parameter | Description | Significance in Protein-Ligand Binding |

|---|---|---|

| Binding Affinity (Ka) | The equilibrium constant for the binding reaction. | Indicates the strength of the interaction. |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding process. | Determines the spontaneity of binding (negative ΔG indicates spontaneous binding). |

| Enthalpy (ΔH) | The heat change associated with bond formation and breakage. | Provides information on the types of interactions (e.g., hydrogen bonds). |

| Entropy (ΔS) | The change in the randomness or disorder of the system. | Reflects changes in conformational freedom and solvent reorganization. |

Development and Application of Organic Bioelectronic Interfaces for In Vitro Biological Sensing

Organic bioelectronics is an emerging field that utilizes organic electronic materials to interface with biological systems. acs.orgeuropean-mrs.commdpi.com These interfaces can be used for a variety of applications, including in vitro biological sensing. acs.orgresearchgate.net Small organic molecules with suitable electronic and photophysical properties can be employed as probes in these systems. nih.govresearchfeatures.com

While 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile has not been explicitly reported in bioelectronic applications, its core structure is reminiscent of organic molecules used in fluorescent sensing. nih.govresearchfeatures.com The development of fluorescent probes based on novel organic scaffolds is an active area of research. These probes can be designed to respond to specific biological analytes or changes in the cellular microenvironment, leading to a detectable change in their fluorescence properties. researchfeatures.comrsc.org Such probes can be integrated into bioelectronic devices for the sensitive and selective detection of biomarkers in vitro. acs.orgresearchgate.net The potential of indene-based compounds in this area warrants further investigation, particularly in the design of novel fluorescent sensors for biological applications.

Advanced Applications in Materials Science and Engineering

Integration of Indene (B144670) Carbonitrile Scaffolds into Polymeric Materials

The incorporation of rigid scaffolds like 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile into polymer chains is a strategy to enhance the thermal, mechanical, and photophysical properties of the resulting materials. While direct polymerization of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is not extensively documented, the indanone core is a key component in creating larger, functional molecules that can be integrated into polymeric systems.

Role in Optoelectronic Materials Development

The indene carbonitrile framework is a critical component in the development of next-generation optoelectronic materials due to its electron-withdrawing nature and tunable energy levels. Derivatives of this scaffold are integral to the performance of organic solar cells, specialized electronic layers, and fluorescent materials.

Organic Photovoltaic (OPV) Devices and Solar Cells

In the field of organic photovoltaics, derivatives of the indanone scaffold are crucial building blocks for non-fullerene acceptors (NFAs). These NFAs are key components in the active layer of organic solar cells, responsible for absorbing light and separating charge. The strong electron-withdrawing properties of the indanone-based end-groups, often modified from the basic 1-oxo-2,3-dihydro-1H-indene structure, are essential for tuning the electronic energy levels (HOMO and LUMO) of the acceptor molecule.

For example, a novel NFA end-group, 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC), has been developed and incorporated into an A–D–A (Acceptor–Donor–Acceptor) type small molecule acceptor known as BTOIPC. This molecule exhibits a low optical bandgap of 1.45 eV, which is beneficial for absorbing a broader range of the solar spectrum. rsc.org When blended with the polymer donor PBDB-T, the resulting organic solar cell achieved a power conversion efficiency (PCE) of 9.31%, with a fill factor (FF) approaching 70%. rsc.org

Further modifications, such as halogenation of the indene-based end groups, have been shown to fine-tune the optical and electronic properties of NFAs. rsc.orgbeilstein-journals.org A series of asymmetric NFAs using halogenated versions of both the IPC end group and a 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC) end group have been synthesized. beilstein-journals.org These modifications allow for the creation of additive-free organic solar cells that can be processed with more environmentally friendly solvents. The performance of these devices is summarized in the table below.

| NFA Name | End Groups | PCE (%) | Fill Factor (%) |

|---|---|---|---|

| BTOIPC | IPC | 9.31 | ~70 |

| IPC1F-BBO-IC2F | Mono-halogenated IPC, Di-halogenated IC | - | - |

| IPC2F-BBO-IC2F | Di-halogenated IPC, Di-halogenated IC | > Mono-halogenated version | - |

Electron-Transporting and Hole-Blocking Materials

Derivatives of the indene scaffold have been successfully utilized in creating efficient electron-transporting materials (ETMs) and hole-blocking layers (HBLs), which are critical for the performance of perovskite solar cells (PSCs) and other layered electronic devices.

A family of indene-C60 adducts, synthesized via a Diels-Alder reaction, has been specifically designed for use as ETMs in flexible PSCs. uni.lu These molecules possess suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels that facilitate efficient electron extraction from the perovskite absorber layer. By modifying the indene moiety with different functional groups (e.g., -CN, -NHAc), the electronic properties and the interface with the perovskite layer can be optimized. uni.lu

In inverted (p-i-n) perovskite solar cells, an ETM based on an acetamido-functionalized indene-fullerene adduct (NHAc-ICMA) resulted in a power conversion efficiency of 13.61% for a large active area device (1 cm²). uni.lu The HOMO and LUMO energy levels of these indene-fullerene derivatives are crucial for their function, ensuring that they effectively transport electrons while blocking holes from reaching the electron-collecting electrode. uni.luechemi.com This dual functionality prevents charge recombination at the interface, a major loss mechanism in solar cells.

The table below summarizes the key electronic properties and device performance for selected indene-fullerene adducts.

| Derivative | LUMO (eV) | HOMO (eV) | Device PCE (%) |

|---|---|---|---|

| PCBM (Reference) | -4.00 | -6.10 | 13.07 |

| CN-ICMA | -3.51 | -6.00 | - |

| NHAc-ICMA | -3.47 | -5.95 | 13.61 |

| NH2-ICMA | -3.47 | -5.81 | - |

Fluorescent and Luminescent Organic Materials

The indanone core is an emerging scaffold for the design of novel fluorescent materials and photoswitches. By extending the π-conjugation of the indanone system, for example by creating arylpyrrolylidene-indanone derivatives, it is possible to synthesize compounds that exhibit strong fluorescence. rsc.orgrsc.org

These photoswitches can be toggled between two distinct isomers (E and Z) using visible light. The Z-isomer, stabilized by an intramolecular hydrogen bond, is significantly more emissive, with a fluorescence quantum yield reaching up to 0.5. rsc.org This high quantum yield and the ability to switch between emissive states make these materials promising for applications in super-resolution imaging and high-density optical data storage. rsc.orgrsc.org